Imidazo[1,2-a]pyridine-6-carbaldehyde

Physicochemical characterization Solid-state properties Isomer comparison

Sourcing the wrong imidazo[1,2-a]pyridine carbaldehyde regioisomer derails Rh-catalyzed annulation, alters storage behavior, and confounds SAR. Imidazo[1,2-a]pyridine-6-carbaldehyde (CAS 116355-16-9) provides unambiguous identity via its 151-153 °C melting point (ΔT ≥ +32 °C vs. the 2-isomer). • Stable crystalline solid under ambient conditions-compatible with automated solid dispensing. • Reduced gem-diol formation supports anhydrous Grignard, Wittig, and reductive amination. • Required regioisomer for [RhCp*Cl2]2 oxidative annulation to 5-arylnaphthoimidazopyridine polycycles.

Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
CAS No. 116355-16-9
Cat. No. B040063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyridine-6-carbaldehyde
CAS116355-16-9
Molecular FormulaC8H6N2O
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CN2C=C1C=O
InChIInChI=1S/C8H6N2O/c11-6-7-1-2-8-9-3-4-10(8)5-7/h1-6H
InChIKeyVDWYLKPRUHCLAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-a]pyridine-6-carbaldehyde Physicochemical Profile


Imidazo[1,2-a]pyridine-6-carbaldehyde (CAS 116355-16-9) is a heterocyclic building block consisting of a fused imidazo[1,2-a]pyridine bicyclic core bearing a formyl (-CHO) substituent at the 6-position of the pyridine ring [1]. With a molecular formula of C8H6N2O, a molecular weight of 146.15 g·mol⁻¹, and a melting point of 151–153 °C, this compound is supplied as a crystalline solid with typical purities of 95–97% . Its computed logP (XLogP3) is 1.2, and it possesses a topological polar surface area of 34.4 Ų, making it a moderately lipophilic aldehyde synthon amenable to nucleophilic addition, condensation, and cross-coupling chemistries . Users sourcing this compound should note that its physical and chemical profile differs substantially from its regioisomeric counterparts, impacting both synthetic handling and downstream derivatization strategies.

Regioisomer Specificity of Imidazo[1,2-a]pyridine-6-carbaldehyde


The imidazo[1,2-a]pyridine scaffold presents multiple sites for aldehyde functionalization (positions 2, 3, 6, 7, 8), and each regioisomer exhibits distinct electronic, steric, and crystallographic properties that profoundly affect reactivity and end-use performance [1]. Simply substituting the 6-carbaldehyde with the more common 2-carbaldehyde isomer, for example, results in a >30 °C depression in melting point (152 °C vs. 115–120 °C) that can alter storage stability, purification protocols, and formulation behavior . Furthermore, class-level reactivity studies of imidazole-carboxaldehydes demonstrate reduced susceptibility to nucleophilic hydration/hemiacetal formation compared to simple pyridine-carboxaldehydes, meaning that the fused imidazo[1,2-a]pyridine-6-carbaldehyde exhibits a distinct electrophilic character that cannot be replicated by single-ring heterocyclic aldehydes [2]. Selecting the correct regioisomer is therefore not a matter of trivial substitution but a critical determinant of synthetic trajectory and biological profile.

Imidazo[1,2-a]pyridine-6-carbaldehyde Comparator Evidence


Melting Point: 6- vs. 2-Carbaldehyde Isomer

The melting point of imidazo[1,2-a]pyridine-6-carbaldehyde (151–153 °C ) exceeds that of its regioisomer imidazo[1,2-a]pyridine-2-carbaldehyde (115–120 °C ) by approximately 32–37 °C. This substantial thermal differential directly impacts solid-state handling, storage stability at ambient temperatures, and purification by recrystallization.

Physicochemical characterization Solid-state properties Isomer comparison

Aldehyde Hydration: Imidazole vs. Pyridine Carboxaldehydes

A 2025 NMR and computational study across pyridine- and imidazole-carboxaldehyde isomers demonstrated that imidazole-carboxaldehydes are consistently less reactive toward nucleophilic addition of water and methanol (gem-diol/hemiacetal generation) than pyridine-carboxaldehydes in all solvent environments evaluated [1]. This class-level finding indicates that imidazo[1,2-a]pyridine-6-carbaldehyde, as a fused imidazole-bearing aldehyde, displays attenuated spontaneous hydration compared to non-fused pyridine aldehydes, providing a more predictable electrophile for anhydrous synthetic transformations.

Carbonyl reactivity Gem-diol formation Nucleophilic addition

Regiodivergent Annulation with 6-Carbaldehyde

In a 2023 Journal of Organic Chemistry study, 2-arylimidazo[1,2-a]pyridines underwent catalyst-controlled oxidative annulation with cinnamaldehyde derivatives to afford 5-arylnaphtho[1′,2′:4,5]imidazo[1,2-a]pyridine-6-carbaldehydes exclusively when [RhCp*Cl2]2 was used, while Pd(OAc)2 gave the alternative 1,7-diarylimidazo[5,1,2-cd]indolizine-6-carbaldehyde regioisomers [1]. This demonstrates that the 6-carbaldehyde position serves as a specific synthetic handle for constructing complex polycyclic architectures that the 2-carbaldehyde or 3-carbaldehyde isomers cannot access through the same methodology.

C–H functionalization Regiodivergent synthesis Rhodium catalysis

LogP and TPSA: 6- vs. 2-Carbaldehyde

Computed physicochemical descriptors differentiate the two positional isomers. Imidazo[1,2-a]pyridine-6-carbaldehyde has a calculated XLogP3 of 1.2 and a topological polar surface area (TPSA) of 34.4 Ų [1]. PubChem data for the 2-carbaldehyde isomer (CID 4961257) indicate an XLogP3 of 0.9 and a TPSA of 34.4 Ų [2]. While the TPSA is identical, the 0.3 log unit difference in lipophilicity suggests moderately enhanced membrane permeability potential for the 6-isomer, which may influence fragment-based screening campaigns where subtle lipophilicity variations affect hit rates.

Lipophilicity Drug-likeness Computed properties

Procurement Purity and Specification Consistency

Imidazo[1,2-a]pyridine-6-carbaldehyde is available from multiple major suppliers (Sigma-Aldrich, Thermo Scientific Maybridge, Fluorochem) with consistent specifications: assay ≥97%, melting point 151–153 °C, solid physical form, and storage at 2–8 °C under inert atmosphere . In contrast, the 2-carbaldehyde isomer is less widely stocked and typically offered at 95% purity with a broader melting range (115–120 °C) . The multi-vendor availability with tight specification ranges reduces procurement risk and facilitates method transfer in regulated environments.

Quality control Vendor specification Batch consistency

Imidazo[1,2-a]pyridine-6-carbaldehyde Application Scenarios


Thermally Robust Aldehyde for Solid-Phase Synthesis

The melting point of 151–153 °C for imidazo[1,2-a]pyridine-6-carbaldehyde (ΔT ≥ +32 °C vs. the 2-carbaldehyde isomer) ensures that the compound remains a stable, free-flowing solid under ambient laboratory and automated synthesis conditions. This property is particularly valuable for solid-phase peptide mimetic synthesis and automated parallel library production where reagent clumping or pre-melting can cause dispensing errors .

Low-Hydration Aldehyde for Anhydrous Coupling

The imidazole-fused aldehyde scaffold exhibits reduced gem-diol/hemiacetal formation in protic environments compared to pyridine-carboxaldehydes, making it a preferred electrophile for moisture-sensitive transformations such as Grignard additions, Wittig olefinations, and reductive aminations performed under strictly anhydrous conditions [1].

Fragment-Based Drug Discovery with Lipophilic Scaffold

With an XLogP3 of 1.2 and TPSA of 34.4 Ų, imidazo[1,2-a]pyridine-6-carbaldehyde sits within the favorable fragment-like property space (MW < 150, logP < 3, TPSA < 60 Ų). Its 0.3-unit higher logP relative to the 2-carbaldehyde isomer and its aldehyde handle for rapid fragment elaboration support its use as a privileged fragment in kinase inhibitor and GPCR modulator campaigns [2][3].

Rh(III)-Catalyzed Polycyclic N-Heterocycle Synthesis

The 6-carbaldehyde regioisomer is specifically required for [RhCp*Cl2]2-catalyzed oxidative annulation with cinnamaldehyde derivatives to construct 5-arylnaphtho[1′,2′:4,5]imidazo[1,2-a]pyridine-6-carbaldehyde frameworks, a transformation that is inaccessible with the 2- or 3-carbaldehyde isomers. Researchers developing fluorescent probes, DNA intercalators, or antimicrobial polycycles should specify this isomer for this synthetic strategy [4].

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